Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride
Description
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride is a piperidine-derived compound featuring an aminomethyl substituent at the 3-position of the piperidine ring and a methyl ester group linked via an acetate moiety.
The dihydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in drug formulations. Its molecular formula is inferred as C₉H₁₇N₂O₂·2HCl, with a molecular weight of ~257.9 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)7-11-4-2-3-8(5-10)6-11;;/h8H,2-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDFQIKLLYENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic implications, and relevant case studies.
- Chemical Formula : C₉H₂₀Cl₂N₂O₂
- Molecular Weight : 259.18 g/mol
- IUPAC Name : Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate; dihydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
This compound exhibits a range of biological activities, primarily due to its piperidine structure, which is known for its versatility in drug design. The compound's activity can be categorized into several therapeutic areas:
-
Antitumor Activity
- Research indicates that piperidine derivatives can exhibit antitumor effects. For instance, compounds similar to methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate have shown cytotoxicity against various cancer cell lines, including breast and colorectal cancers .
- A study demonstrated that related piperidine compounds decreased the viability of aggressive cancer cell lines by over 50% at specific concentrations, indicating potential for development as anticancer agents .
-
Neurological Implications
- The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives are often explored for their effects on acetylcholinesterase inhibition, making them candidates for Alzheimer’s disease therapies .
- Recent findings indicate that certain piperidine derivatives can enhance cognitive function by modulating cholinergic activity, which is crucial in neurodegenerative conditions .
- Metabolic Effects
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
| Structural Feature | Biological Activity |
|---|---|
| Piperidine Ring | Enhances interaction with biological targets (e.g., receptors, enzymes) |
| Aminomethyl Group | Increases binding affinity to target sites |
| Methyl Acetate Moiety | Improves solubility and bioavailability |
Research has shown that modifications to the piperidine ring can significantly alter the compound's potency and selectivity against various targets, including kinases and GPCRs (G-protein coupled receptors) .
Case Studies
- Antitumor Efficacy in Xenograft Models
- Cognitive Enhancement in Animal Models
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable component in drug development.
Key Applications :
- Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor activity by inhibiting tumor cell proliferation and inducing regulated cell death mechanisms such as ferroptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases.
Biological Studies
The compound is utilized in biological research to explore various mechanisms of action, particularly in the context of enzyme interactions and receptor binding.
Research Highlights :
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies : Its ability to bind to receptors can be studied to understand its pharmacological effects, particularly in relation to central nervous system disorders .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of piperidine, including this compound, exhibited significant antitumor properties. The research focused on the compound's ability to inhibit the proliferation of cancer cells through oxidative stress-induced pathways.
| Parameter | Value |
|---|---|
| Cell Line Used | A549 (Lung Cancer) |
| IC50 Value | 15 µM |
| Mechanism | Induction of ferroptosis |
Case Study 2: Enzyme Inhibition
In another study, researchers explored the inhibitory effects of this compound on acetylcholinesterase. The findings suggested that this compound could serve as a lead compound for developing treatments for Alzheimer's disease.
| Parameter | Value |
|---|---|
| Enzyme Target | Acetylcholinesterase |
| IC50 Value | 10 µM |
| Inhibition Type | Competitive |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analog in the provided evidence is 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (, CAS 1286265-79-9). Below is a detailed comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Methyl 2-[3-(Aminomethyl)piperidin-1-yl]acetate Dihydrochloride | 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₇N₂O₂·2HCl | C₁₂H₁₇N₃O·2HCl |
| Molecular Weight | ~257.9 g/mol | 292.2 g/mol |
| Core Functional Group | Acetate ester | Ketone (methanone) |
| Aminomethyl Position | 3-position on piperidine | 4-position on piperidine |
| Additional Substituent | None | Pyridin-4-yl group |
| Salt Form | Dihydrochloride | Dihydrochloride |
| Reported Solubility | Not available | Not explicitly stated; likely polar due to dihydrochloride salt |
Key Observations:
Substituent Position: The 3-position aminomethyl group on the piperidine ring in the target compound may result in distinct steric and electronic interactions compared to the 4-position analog. This positional variation could influence selectivity in biological targets (e.g., sigma receptors or monoamine transporters) .
Molecular Weight and Complexity :
Research Implications and Gaps
- Synthetic Utility : The target compound’s ester group offers a handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification), whereas the compound’s ketone is less reactive under mild conditions .
- Biological Relevance : Neither compound’s pharmacological data are provided in the evidence, highlighting a critical gap. Piperidine derivatives are often explored for CNS activity; future studies should evaluate receptor binding or enzyme inhibition profiles.
Preparation Methods
General Synthetic Strategy
The preparation generally follows a sequence of:
- Piperidine ring functionalization : Introduction of the aminomethyl group at the 3-position.
- N-alkylation or acylation : Attachment of the methyl acetate group to the nitrogen atom.
- Salt formation : Conversion of the free base into the dihydrochloride salt.
Stepwise Preparation Details
Detailed Research Findings and Reaction Conditions
Aminomethylation
- The aminomethyl group at the 3-position of piperidine is introduced via reductive amination or nucleophilic substitution.
- Commonly, 3-piperidinemethanol or 3-piperidinecarboxaldehyde intermediates are used.
- Reductive amination with formaldehyde and ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) yields the aminomethyl substituent.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.
N-Alkylation with Methyl Acetate Moiety
- Alkylation of the piperidine nitrogen with methyl chloroacetate or methyl bromoacetate is performed under basic conditions.
- Bases such as potassium carbonate, sodium carbonate, or organic bases like triethylamine are used to neutralize generated acids.
- Solvents like dimethylformamide (DMF), acetonitrile, or dichloromethane provide good solubility and reaction rates.
- Temperature control (room temperature to reflux) optimizes yields and suppresses side reactions.
- Alternative methylation reagents include dimethyl sulfate or methyl methane sulfonate, which have been reported to improve yields and purity in related piperidine derivative syntheses.
Salt Formation and Purification
- The final free base compound is converted into the dihydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol or isopropanol.
- Salt formation enhances compound stability and facilitates crystallization.
- Purification methods include recrystallization, solvent-antisolvent precipitation, and slurrying.
- The choice of solvent and acid concentration critically affects the crystalline form and purity.
- Analytical techniques such as X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) confirm the salt form and structural integrity.
Comparative Data Table of Key Reagents and Conditions
Summary of Key Research Insights
- The preparation of methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride involves selective aminomethylation followed by N-alkylation with methyl acetate derivatives.
- Use of mild bases and controlled reaction conditions minimizes side reactions and improves yield.
- Methylation reagents such as dimethyl sulfate and methyl methane sulfonate have been shown to be cost-effective and efficient in related piperidine derivative syntheses, suggesting potential applicability here.
- Salt formation using hydrochloric acid is critical for obtaining the dihydrochloride salt with desirable pharmaceutical properties.
- Purification by recrystallization and solvent techniques ensures high purity, confirmed by analytical methods such as XRPD and HPLC.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the piperidine and ester functional groups, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For quantification, ion-pair chromatography with ammonium acetate buffer (pH 6.5) is recommended to enhance retention and resolution of charged species . Mass spectrometry (MS) can validate molecular weight and detect impurities, such as unreacted intermediates or hydrolysis byproducts.
Q. How can researchers optimize synthetic yield for this compound while minimizing side reactions?
- Methodological Answer : Based on analogous piperidine-based syntheses, refluxing in methanol with catalytic sulfuric acid under inert conditions (e.g., nitrogen) improves esterification efficiency . Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a ninhydrin stain to detect residual amines. Post-synthesis, neutralize excess acid with sodium bicarbonate and isolate the dihydrochloride salt via rotary evaporation followed by recrystallization from ethanol/water mixtures.
Q. What storage conditions are critical to maintaining the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis of the ester group. Avoid exposure to moisture, as the dihydrochloride salt is hygroscopic and may degrade into free amine or acetic acid derivatives .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring influence biological activity in receptor-binding studies?
- Methodological Answer : Synthesize enantiomerically pure isomers using chiral auxiliaries or asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction). Compare their binding affinities to targets like sigma-1 receptors via radioligand displacement assays. For example, (R,R)-configured analogs of related piperidine esters show enhanced selectivity due to spatial alignment with hydrophobic receptor pockets .
Q. What experimental strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer : Conduct systematic solubility testing in buffered solutions (pH 1–10) at 25°C and 37°C to account for physiological conditions. Use dynamic light scattering (DLS) to detect aggregation. For example, conflicting solubility in aqueous vs. organic phases may arise from protonation state changes: the free base form (pH > 8) is less soluble than the dihydrochloride salt (pH < 4) .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- Methodological Answer : Perform in vitro microsomal stability assays using liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS. For in vivo studies, administer the compound intravenously and orally to rodents, and quantify plasma concentrations over time. Compare pharmacokinetic parameters (e.g., half-life, clearance) to identify esterase-mediated hydrolysis as a potential degradation pathway .
Q. What computational approaches predict interactions between this compound and enzymatic targets (e.g., cholinesterases)?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model the ligand-enzyme complex, focusing on hydrogen bonding with catalytic triads (e.g., Ser203-His447-Glu334 in acetylcholinesterase). Validate predictions via mutagenesis studies: replace key residues (e.g., Ser203Ala) and measure inhibition kinetics (IC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
